molecular formula C7H6ClNO3 B13585908 5-(Chloromethyl)-2-nitrophenol

5-(Chloromethyl)-2-nitrophenol

Cat. No.: B13585908
M. Wt: 187.58 g/mol
InChI Key: YWVHRTSKOYRISA-UHFFFAOYSA-N
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Description

Significance of Phenolic Structures in Synthetic Chemistry

Phenolic compounds are fundamental starting materials and intermediates in the synthesis of a vast array of commercially important products. Their utility spans the production of pharmaceuticals, dyes, polymers, and agrochemicals. mdpi.com The hydroxyl group of the phenol (B47542) moiety is not only a key feature in many biologically active molecules but also serves as a powerful directing group in electrophilic aromatic substitution, guiding the introduction of new functional groups onto the aromatic ring. Furthermore, the phenol hydroxyl can be easily converted into an ether or ester, providing a handle for further molecular elaboration. The inherent reactivity and versatility of the phenolic core make it an indispensable scaffold in the construction of complex organic molecules. mdpi.comfrontiersin.org

Role of Nitro and Chloromethyl Functionalities in Aromatic Systems

The chemical personality of an aromatic compound is profoundly influenced by its substituents. In 5-(Chloromethyl)-2-nitrophenol, the two functional groups, nitro (-NO₂) and chloromethyl (-CH₂Cl), impart distinct and powerful reactivity.

The nitro group is a strong electron-withdrawing group. This property deactivates the aromatic ring towards electrophilic substitution reactions. Its presence makes the aromatic ring more susceptible to nucleophilic aromatic substitution, particularly when positioned ortho or para to a leaving group. The nitro group can also be readily reduced to an amino group (-NH₂), a transformation of immense importance in the synthesis of dyes, pharmaceuticals, and other nitrogen-containing compounds. frontiersin.org

The chloromethyl group , on the other hand, is a highly reactive functionality. As a type of benzylic halide, the chlorine atom is readily displaced by a wide range of nucleophiles. This allows for the facile introduction of oxygen, nitrogen, sulfur, and carbon-based functional groups, making it a versatile linker for constructing more complex molecules. The reaction, often a form of the Blanc chloromethylation or a related process, is a cornerstone of synthetic utility for introducing a reactive one-carbon electrophile to an aromatic ring.

Contextualization of this compound within Contemporary Organic Chemistry Research

This compound, with its specific substitution pattern, represents a unique convergence of the functionalities discussed. The hydroxyl group is a powerful ortho-, para-director for electrophilic substitution, while the nitro group is a meta-director and deactivator. The chloromethyl group provides a reactive site for nucleophilic attack.

While its structural isomers, such as 2-(chloromethyl)-4-nitrophenol (B20466) and 4-(chloromethyl)-2-nitrophenol (B1349657), are referenced in the context of various synthetic applications, detailed research findings and established synthetic protocols for this compound are not as prevalent in publicly accessible chemical literature. sigmaaldrich.comchemicalbook.com Its synthesis would likely involve the chloromethylation of 4-chloro-2-nitrophenol (B165678) or the nitration of a suitably protected 3-(chloromethyl)phenol, though specific, optimized procedures are not widely documented.

The compound is recognized by its CAS number, 42533-61-9. chemsrc.comhxchem.net Its potential lies in its role as a trifunctional reagent. A synthetic chemist could potentially leverage the chloromethyl group for an initial coupling reaction, followed by reduction of the nitro group and subsequent modification at the newly formed amine, all while the phenolic hydroxyl offers possibilities for etherification or other reactions. This latent versatility makes it an intriguing, though underutilized, target for synthetic methodology development.

Chemical Data for this compound

Property Value Source
CAS Number 42533-61-9 chemsrc.comhxchem.net
Molecular Formula C₇H₆ClNO₃ chemsrc.com
Molecular Weight 187.58 g/mol chemsrc.com
Boiling Point N/A

| Density | N/A | |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H6ClNO3

Molecular Weight

187.58 g/mol

IUPAC Name

5-(chloromethyl)-2-nitrophenol

InChI

InChI=1S/C7H6ClNO3/c8-4-5-1-2-6(9(11)12)7(10)3-5/h1-3,10H,4H2

InChI Key

YWVHRTSKOYRISA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCl)O)[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 5 Chloromethyl 2 Nitrophenol

Direct Functionalization Routes

Direct functionalization provides a straightforward approach to synthesizing 5-(Chloromethyl)-2-nitrophenol by introducing either the chloromethyl or the nitro group onto a pre-existing substituted benzene (B151609) ring.

Chloromethylation of 2-Nitrophenol (B165410)

The introduction of a chloromethyl (-CH2Cl) group onto an aromatic ring, known as chloromethylation, is a versatile method in organic synthesis. dur.ac.uk The most common variant is the Blanc chloromethylation, which utilizes formaldehyde (B43269) and hydrogen chloride, typically with a Lewis acid catalyst. wikipedia.orglibretexts.org

The efficiency of the chloromethylation of phenolic compounds is highly dependent on several factors, including the reactivity of the substrate, the activity of the catalyst, temperature, and the specific chloromethylating agent used. For the chloromethylation of 2-nitrophenol, the reaction proceeds via electrophilic aromatic substitution.

Catalyst Systems: Zinc chloride (ZnCl₂) is the most frequently used catalyst for the Blanc reaction. dur.ac.ukwikipedia.org However, other Lewis acids such as aluminum chloride and tin(IV) chloride have also been employed. dur.ac.uk For highly activated aromatic rings, like phenols, the reaction can sometimes proceed without a catalyst. dur.ac.uk The choice of catalyst is crucial as some, like aluminum chloride, can promote the formation of unwanted diarylmethane by-products. dur.ac.uk

Reaction Conditions: The reaction is conducted under acidic conditions, which facilitate the formation of the electrophile. wikipedia.org Temperature control is important, as higher temperatures tend to increase the formation of diarylmethane side products. dur.ac.uk The ratio of reactants, including formaldehyde and hydrogen chloride, must be carefully optimized to achieve a high yield of the desired chloromethylated product. dur.ac.uk Alternative chloromethylating agents, such as chloromethyl methyl ether, can also be used, particularly for deactivated substrates. wikipedia.orglibretexts.org

Table 1: Catalyst Systems in Aromatic Chloromethylation

Catalyst Typical Substrates Key Characteristics
**Zinc Chloride (ZnCl₂) ** General aromatic compounds, phenols Most common, moderate activity. dur.ac.ukwikipedia.org
Aluminum Chloride (AlCl₃) Less reactive aromatics High activity, but can promote diarylmethane formation. dur.ac.uk
Tin(IV) Chloride (SnCl₄) Various aromatic compounds Effective Lewis acid catalyst. dur.ac.uk
Titanium(IV) Chloride (TiCl₄) Activated rings (e.g., anisole) Can provide good selectivity at low temperatures. dur.ac.uk
Sulfuric Acid (H₂SO₄) Deactivated aromatics Used in conjunction with formaldehyde and HCl. dur.ac.uk

The mechanism of chloromethylation is a classic example of electrophilic aromatic substitution. dur.ac.uknih.gov The reaction begins with the generation of a potent electrophile from formaldehyde and hydrogen chloride under the influence of a Lewis acid catalyst like ZnCl₂. wikipedia.orgalfa-chemistry.com

The precise structure of the electrophile has been a subject of discussion, but two primary species are considered plausible: the chloromethyl cation (ClCH₂⁺) or the (chloromethyl)oxonium cation (ClH₂C–OH₂⁺). wikipedia.org

The mechanistic steps are as follows:

Formation of the Electrophile: The Lewis acid catalyst (e.g., ZnCl₂) coordinates with the oxygen atom of formaldehyde, protonating the carbonyl group and making the carbon significantly more electrophilic. wikipedia.orglibretexts.org This facilitates the formation of the electrophilic species.

Electrophilic Attack: The electron-rich π-system of the phenol (B47542) ring attacks the electrophilic carbon, leading to the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. wikipedia.orgquora.com

Rearomatization: A base (such as Cl⁻) removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. wikipedia.org

Formation of Benzyl (B1604629) Chloride: The resulting benzyl alcohol is rapidly converted to the corresponding benzyl chloride in the presence of hydrogen chloride and the Lewis acid catalyst. wikipedia.orglibretexts.org

The directing effects of substituents on the aromatic ring are critical in determining the position of the incoming chloromethyl group. In the case of 2-nitrophenol, two competing electronic effects are at play:

Hydroxyl (-OH) Group: The hydroxyl group is a powerful activating group and an ortho, para-director due to its ability to donate electron density to the ring through resonance (+M effect). quora.combyjus.com This increases the electron density at the positions ortho (C6) and para (C4) to the hydroxyl group, making them more susceptible to electrophilic attack. chemistrysteps.com

Nitro (-NO₂) Group: The nitro group is a strong deactivating group and a meta-director. It withdraws electron density from the ring through both inductive (-I) and resonance (-M) effects, making the ring less reactive towards electrophiles. It directs incoming electrophiles to the meta positions (C4 and C6).

For 2-nitrophenol, both the activating -OH group and the deactivating -NO₂ group direct incoming electrophiles to the C4 and C6 positions. Therefore, under standard electrophilic aromatic substitution conditions, the formation of 4-(chloromethyl)-2-nitrophenol (B1349657) and 6-(chloromethyl)-2-nitrophenol would be the expected major products. The synthesis of the target compound, this compound, where the substitution occurs at the C5 position (meta to the -OH group and ortho to the -NO₂ group), is electronically disfavored and suggests that this isomer would not be formed in significant quantities via this direct electrophilic pathway.

Nitration of 5-Chloromethylphenol

An alternative synthetic strategy involves the nitration of a chloromethylphenol isomer. To obtain the desired this compound, the logical precursor would be 3-(chloromethyl)phenol. In this substrate, the hydroxyl group would direct nitration to the ortho (C2, C6) and para (C4) positions, while the chloromethyl group is a weakly deactivating ortho, para-director. The powerful activating effect of the hydroxyl group would dominate, directing the incoming nitro group primarily to the C2, C4, and C6 positions. Nitration at the C2 position would yield the target compound.

The nitration of phenols is a well-established electrophilic aromatic substitution reaction. Due to the highly activating nature of the hydroxyl group, the reaction conditions must be carefully controlled to avoid over-nitration and oxidation. byjus.com

Nitric Acid:

Dilute Nitric Acid: Treating phenols with dilute nitric acid at low temperatures (e.g., 298 K) typically yields a mixture of ortho- and para-nitrophenols. byjus.comquora.com The ortho-isomer can often be separated from the para-isomer by steam distillation due to its volatility, which is a result of intramolecular hydrogen bonding. byjus.com

Concentrated Nitric Acid: The use of concentrated nitric acid leads to more extensive nitration. With phenol itself, it results in the formation of 2,4,6-trinitrophenol (picric acid). byjus.com For substituted phenols, it can lead to a mixture of di- or tri-nitrated products, as well as oxidative side reactions. google.com

Other Nitrating Agents: A variety of other nitrating agents can be employed, sometimes offering better control and selectivity. These agents often work by generating the nitronium ion (NO₂⁺), the active electrophile in nitration. Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), have been used with dilute nitric acid to achieve highly selective nitration under mild conditions. researchgate.net Solid acid catalysts can also be used in place of sulfuric acid to generate the nitronium ion. researchgate.net

Table 2: Common Nitrating Agents for Phenolic Compounds

Nitrating Agent Conditions Typical Products
Dilute Nitric Acid (HNO₃) Low temperature (e.g., 298 K) Mixture of ortho- and para-mononitrophenols. byjus.com
Concentrated Nitric Acid (HNO₃) Often with H₂SO₄ Di- or tri-nitrated products; risk of oxidation. byjus.com
Sodium Nitrate (B79036) (NaNO₃) in H₂SO₄ Acidic medium Generates HNO₃ in situ for nitration. youtube.com
Nitronium Tetrafluoroborate (NO₂BF₄) Aprotic solvent A direct source of the nitronium ion, can be highly reactive.
Nitric Acid with Phase-Transfer Catalyst Biphasic system, mild conditions Can offer high selectivity for mononitration. researchgate.net
Positional Selectivity in Electrophilic Aromatic Nitration

The cornerstone of synthesizing many nitrophenolic compounds is electrophilic aromatic nitration. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the context of synthesizing this compound, a plausible precursor is 4-(chloromethyl)phenol.

In this precursor, the hydroxyl (-OH) group is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring through resonance. The chloromethyl (-CH₂Cl) group, while containing an electronegative chlorine atom, is generally considered to be a weakly deactivating, ortho, para-directing group. When both are present, the powerful activating and directing effect of the hydroxyl group dominates, guiding the incoming electrophile (the nitronium ion, NO₂⁺).

The nitration of 4-(chloromethyl)phenol would be expected to yield a mixture of isomers. The primary products would be those where the nitro group is directed to the positions ortho to the hydroxyl group. This would lead to the formation of 4-(chloromethyl)-2-nitrophenol and 4-(chloromethyl)-6-nitrophenol. The steric hindrance from the chloromethyl group might slightly favor the formation of the 2-nitro isomer over the 6-nitro isomer. The desired this compound is not the major product of this direct nitration, highlighting the challenge of achieving the correct substitution pattern.

Optimization of Reaction Parameters for Selective Nitration

To enhance the yield of the desired isomer and minimize the formation of byproducts, the optimization of reaction parameters is crucial. Key parameters that can be manipulated include the choice of nitrating agent, solvent, temperature, and reaction time.

Nitrating Agents: While a classic mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, it can lead to over-nitration and oxidation, particularly with activated rings like phenols. Milder nitrating agents, such as dilute nitric acid, metal nitrates (e.g., Cu(NO₃)₂, Fe(NO₃)₃), or tert-butyl nitrite, can offer greater selectivity. ijcce.ac.irnih.gov The use of phase-transfer catalysts in conjunction with dilute nitric acid has also been explored to improve reaction rates and selectivity.

Solvents: The choice of solvent can influence the regioselectivity of nitration. Aprotic solvents of varying polarities, such as dichloromethane, acetone (B3395972), and ethyl acetate, have been investigated. ijcce.ac.ir For instance, in the nitration of phenol with copper(II) nitrate trihydrate, acetone was found to be a good solvent, influencing the ortho/para isomer ratio. ijcce.ac.ir

Temperature and Reaction Time: Lowering the reaction temperature generally enhances selectivity by favoring the kinetically controlled product and reducing the rate of side reactions. The reaction time must be carefully monitored to ensure the completion of the reaction while preventing the formation of dinitrated or oxidation products.

ParameterConditionRationale
Nitrating Agent Dilute HNO₃, Metal NitratesMilder conditions to prevent over-nitration and oxidation.
Solvent Aprotic (e.g., CH₂Cl₂, Acetone)Can influence isomer ratios and reaction rates.
Temperature Low (e.g., 0-20 °C)Increases selectivity and minimizes side reactions.
Catalyst Phase-Transfer Catalyst, Lewis AcidCan enhance reaction rate and influence regioselectivity.

Multi-Step Approaches to this compound

Given the challenges with positional selectivity in direct nitration, multi-step synthetic sequences offer a more controlled route to this compound.

Chloromethylation of Nitrobenzene (B124822) Followed by Hydroxylation

A hypothetical multi-step approach could commence with the chloromethylation of nitrobenzene. However, the nitro group is a strong deactivating group and a meta-director. Therefore, the direct chloromethylation of nitrobenzene would be challenging and would likely yield the chloromethyl group at the meta position, which is not the desired substitution pattern for obtaining the target molecule.

A more plausible multi-step synthesis would involve a different sequence of reactions. For instance, a related synthesis of 5-chloro-2-nitrophenol (B185284) starts from 2,4-dichloronitrobenzene, where one of the chloro groups is selectively hydroxylated. google.comprepchem.com This suggests a strategy where a precursor with the correct substitution pattern is synthesized first, followed by the introduction of the hydroxyl group.

Sequence of Reactions and Intermediate Characterization

A feasible multi-step synthesis could involve the following conceptual sequence:

Nitration of a suitable precursor: Starting with a molecule that already has the desired arrangement of substituents or can be easily converted.

Functional group interconversion: Modifying existing functional groups to arrive at the target molecule.

For example, one could envision a pathway starting from a precursor that allows for the controlled introduction of the chloromethyl and nitro groups in the desired positions, followed by the formation of the phenol.

Throughout any multi-step synthesis, the characterization of intermediates is essential to confirm the success of each step. Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) would be employed to verify the structure and purity of each intermediate.

Efficiency and Yield Analysis of Multi-Step Syntheses
StepReactionKey ConsiderationsTypical Yields (Illustrative)
1 NitrationRegioselectivity, avoidance of side reactions60-80%
2 ChloromethylationCatalyst choice, control of reactivity70-90%
3 HydroxylationNucleophilic aromatic substitution conditions50-70%

Novel Synthetic Pathways to this compound

Research into novel synthetic pathways for complex organic molecules is an ongoing endeavor. For a molecule like this compound, novel approaches could involve the use of new catalysts, greener reaction conditions, or entirely new synthetic strategies.

One area of innovation is the development of more selective and environmentally friendly nitration methods. The use of solid acid catalysts, ionic liquids, and biocatalysis are all being explored to improve the sustainability of nitration reactions. nih.gov

Another avenue for novel synthesis could be through the functionalization of a pre-existing heterocyclic ring system, followed by ring-opening to form the desired substituted phenol. However, specific examples of such pathways for this compound are not yet prevalent in the literature. The development of automated, multi-step synthesis platforms could also accelerate the discovery of new and optimized routes to this and other fine chemicals. mpg.de

Exploration of Green Chemistry Principles in Synthesis

Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The application of these principles to the synthesis of this compound can significantly enhance its environmental profile. This involves a critical evaluation of reagents, catalysts, solvents, and energy consumption for both the nitration and chloromethylation steps.

Greener Nitration Approaches:

The traditional nitration of phenolic compounds often employs a mixture of concentrated nitric acid and sulfuric acid, which is highly corrosive and generates significant acidic waste. Greener alternatives focus on milder and more selective nitrating agents and catalytic systems.

One promising approach is the use of solid acid catalysts , such as zeolites, montmorillonite (B579905) clays, or sulfated zirconia. These materials can replace sulfuric acid, offering advantages like easier separation from the reaction mixture, reusability, and often higher selectivity, which minimizes the formation of unwanted isomers. For the synthesis of this compound via the nitration of 3-(chloromethyl)phenol, a solid acid catalyst could potentially direct the nitration to the desired ortho position relative to the hydroxyl group.

The use of safer solvents is another cornerstone of green chemistry. Replacing hazardous solvents like halogenated hydrocarbons with more benign alternatives such as water, ethanol (B145695), or even solvent-free conditions can significantly improve the safety and environmental impact of the synthesis. Phase-transfer catalysis in aqueous media has been explored for nitration, allowing the reaction to proceed in a biphasic system with reduced organic solvent usage. mdpi.com

Greener Chloromethylation Approaches:

The conventional Blanc chloromethylation reaction, which could be used to introduce the chloromethyl group onto 2-nitrophenol, typically utilizes formaldehyde and hydrogen chloride, often with a Lewis acid catalyst like zinc chloride. This method can generate hazardous byproducts, including the highly carcinogenic bis(chloromethyl) ether.

Green chemistry seeks to replace these hazardous reagents with safer alternatives. One approach involves the in-situ generation of the chloromethylating agent to minimize its concentration and potential for side reactions. The use of less hazardous sources of formaldehyde, such as paraformaldehyde, and alternative acid catalysts are areas of active research.

Recent developments in the chloromethylation of aromatic compounds have explored the use of ionic liquids as both catalysts and solvents. google.com Ionic liquids can offer high catalytic activity, good product selectivity, and the potential for catalyst recycling, thereby reducing waste. Another greener approach involves phase-transfer catalysis in aqueous media, which can enhance reaction rates and facilitate easier product separation for the chloromethylation of aromatic hydrocarbons. researchgate.netresearchgate.net While not yet specifically demonstrated for 2-nitrophenol, these methodologies offer a promising avenue for developing a more environmentally friendly chloromethylation step.

The following table summarizes some green chemistry approaches applicable to the key reaction steps in the synthesis of this compound.

Reaction StepTraditional MethodGreen Chemistry ApproachAdvantages of Green Approach
Nitration Concentrated HNO₃/H₂SO₄Solid acid catalysts (e.g., zeolites), Metal nitrates (e.g., Cu(NO₃)₂), Microwave irradiation, Safer solvents (e.g., water, ethanol)Reduced corrosive waste, catalyst reusability, higher selectivity, milder reaction conditions, improved energy efficiency. nih.govacs.orgsemanticscholar.orggordon.edumdpi.com
Chloromethylation Formaldehyde, HCl, ZnCl₂In-situ generation of reagent, Ionic liquid catalysts, Phase-transfer catalysis in aqueous media, Safer formaldehyde sources (e.g., paraformaldehyde)Reduced formation of hazardous byproducts (e.g., bis(chloromethyl) ether), catalyst recyclability, reduced use of volatile organic compounds. google.comresearchgate.netresearchgate.net

Flow Chemistry Applications for Synthesis

Flow chemistry, or continuous-flow synthesis, involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. This technology offers significant advantages over traditional batch processing, particularly for reactions that are highly exothermic or involve hazardous reagents, such as nitration and chloromethylation.

Flow Chemistry in Nitration:

Nitration reactions are notoriously exothermic and can pose significant safety risks in large-scale batch reactors due to the potential for thermal runaway. Flow reactors, with their high surface-area-to-volume ratio, provide superior heat transfer, allowing for precise temperature control and a significantly improved safety profile. researchgate.netcorning.com

The continuous nitration of phenols has been successfully demonstrated in microreactors. researchgate.net By precisely controlling the stoichiometry of the reactants and the residence time in the reactor, it is possible to achieve higher selectivity for the desired isomer and minimize the formation of di- and tri-nitrated byproducts. This level of control is often difficult to achieve in batch reactions. For the synthesis of this compound via the nitration of 3-(chloromethyl)phenol, a flow process could potentially offer higher yields of the target compound.

Furthermore, flow chemistry can enable the use of more concentrated reagents in a controlled manner, leading to higher reaction rates and increased throughput. The small reactor volumes inherent in flow systems also minimize the amount of hazardous material present at any given time, further enhancing safety.

Flow Chemistry in Chloromethylation:

The application of flow chemistry to chloromethylation reactions is an emerging area with the potential to address the safety concerns associated with traditional methods. The in-situ generation and immediate consumption of hazardous intermediates, a key feature of many flow processes, would be highly beneficial for chloromethylation, minimizing the accumulation of carcinogenic byproducts like bis(chloromethyl) ether.

While specific examples of the flow chloromethylation of nitrophenols are not yet widely reported, the principles have been applied to other aromatic compounds. researchgate.net A continuous-flow system could involve the precise mixing of the aromatic substrate, a formaldehyde source, and an acid catalyst in a heated reactor coil, followed by in-line quenching and purification. This would allow for better control over the reaction conditions and a safer handling of the reagents.

The table below outlines the potential benefits of applying flow chemistry to the synthesis of this compound.

Reaction StepBatch Processing ChallengesFlow Chemistry AdvantagesKey Flow Parameters
Nitration Poor temperature control (risk of runaway), formation of multiple isomers and byproducts, safety concerns with large volumes of strong acids.Excellent heat transfer and temperature control, improved safety due to small reactor volumes, enhanced selectivity and yield, potential for automation and high throughput. researchgate.netcorning.comgoogle.comFlow rate, residence time, temperature, reactant concentration.
Chloromethylation Formation of hazardous byproducts (e.g., bis(chloromethyl) ether), handling of corrosive and toxic reagents in large quantities.In-situ generation and consumption of hazardous intermediates, precise control over stoichiometry and reaction time, improved safety and process control. researchgate.netReactor material, mixing efficiency, temperature, pressure.

Reactivity and Reaction Mechanisms of 5 Chloromethyl 2 Nitrophenol

Reactions Involving the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the benzene (B151609) ring at the 5-position is a primary benzylic halide. This structural feature makes it highly susceptible to a range of reactions, particularly those involving nucleophilic attack and, to a lesser extent, radical processes.

Carbene Generation and Subsequent Transformations

There is no specific information in the reviewed literature describing the generation of a carbene from the chloromethyl group of 5-(chloromethyl)-2-nitrophenol. In principle, treatment of a chloromethyl group with a very strong, sterically hindered base could potentially lead to alpha-elimination to form a carbene. However, this is not a common reaction pathway for simple benzylic halides, which preferentially undergo nucleophilic substitution or elimination reactions involving a beta-hydrogen, which is absent in this case. The acidity of the phenolic proton would also complicate such a reaction, as the base would likely deprotonate the hydroxyl group first.

Radical Reactions of the Chloromethyl Group

Free-radical halogenation is a characteristic reaction of alkanes and alkyl-substituted aromatic compounds, typically initiated by UV light or radical initiators. This process involves a chain reaction mechanism with initiation, propagation, and termination steps. While the chloromethyl group of this compound could potentially undergo further radical chlorination at the benzylic position to form a dichloromethyl or trichloromethyl group, this would require harsh conditions and would likely lead to a mixture of products and potential degradation of the aromatic ring, especially given the presence of the activating hydroxyl and deactivating nitro groups.

More common radical reactions involving benzylic halides often involve their use as precursors in radical-mediated coupling or reduction reactions. For example, the C-Cl bond could be homolytically cleaved using a radical initiator or photolysis to generate a benzylic radical. This radical could then participate in various transformations, such as dimerization or reaction with trapping agents. However, specific studies detailing such radical reactions for this compound are not prevalent in the literature.

Reactions Involving the Nitro Group

The nitro group of this compound is a key functional group that can undergo several important reactions, most notably reduction to an amino group and various photoreactions.

Reduction of the Nitro Group to an Amino Group

The transformation of the nitro group into an amino group is a fundamental reaction in organic synthesis, opening pathways to a variety of derivatives. This reduction can be achieved through several methods, including catalytic hydrogenation and chemical reduction.

Catalytic hydrogenation is a widely employed and efficient method for the reduction of nitro groups. commonorganicchemistry.com For compounds like this compound, palladium on carbon (Pd/C) is a common catalyst of choice. commonorganicchemistry.com The reaction typically involves hydrogen gas (H₂) as the reducing agent. This method is effective for reducing both aromatic and aliphatic nitro groups to their corresponding amines. commonorganicchemistry.com

However, a significant consideration with catalytic hydrogenation using Pd/C is its potential to also reduce other functional groups within the molecule. commonorganicchemistry.com In the case of this compound, the chloromethyl group is susceptible to hydrogenolysis, which would result in the formation of a methyl group. For substrates where dehalogenation is a concern, Raney nickel can be an alternative catalyst. commonorganicchemistry.com

A related process is the catalytic transfer hydrogenation (CTH), which uses a hydrogen donor molecule instead of hydrogen gas. This method has been shown to be effective for the hydrogenation of similar biomass-derived compounds like 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgwustl.edu

Chemical reducing agents offer an alternative to catalytic hydrogenation. Reagents such as sodium borohydride (B1222165) (NaBH₄) can be used for the reduction of quinones to hydroquinones, a reaction relevant to phenol (B47542) chemistry. openstax.org While lithium aluminum hydride (LiAlH₄) is a powerful reducing agent for aliphatic nitro compounds, it tends to produce azo compounds from aromatic nitro compounds. commonorganicchemistry.com

Other metal-based reducing systems, such as iron (Fe) or zinc (Zn) in acidic media, provide milder conditions for the reduction of nitro groups to amines and can be more selective in the presence of other reducible functionalities. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another mild reagent used for this purpose. commonorganicchemistry.com Sodium sulfide (B99878) (Na₂S) is a useful alternative for substrates that are not compatible with hydrogenation or acidic conditions and can sometimes selectively reduce one nitro group in the presence of others. commonorganicchemistry.comstackexchange.com

Achieving selective reduction of the nitro group without affecting the chloromethyl or hydroxyl groups is a significant challenge. The choice of reducing agent and reaction conditions is critical. For instance, in the degradation of 2-chloro-5-nitrophenol (B15424) by Ralstonia eutropha JMP134, a chemoselective reduction of the nitro group to a hydroxylamino group is the initial step, catalyzed by a nitroreductase. nih.gov

In polynitro compounds, the relative positions of the nitro groups and other substituents determine which group is preferentially reduced. stackexchange.com For example, in dinitro- and trinitro-phenols, a nitro group ortho to the hydroxyl group is often preferentially reduced. stackexchange.com The Zinin reduction, which uses sulfide or polysulfide ions, is a classic method for the selective reduction of nitroarenes. stackexchange.com Recent research has also focused on developing advanced catalytic systems, such as a zirconium metal-organic framework-supported salicylaldimine-cobalt(II) complex, which shows excellent catalytic activity for the chemoselective reduction of aromatic and aliphatic nitro compounds. nih.gov

Photoreactions of the Nitro Group

Nitrophenols, particularly 2-nitrophenol (B165410), are known to undergo photoreactions, which can be a source of nitrous acid (HONO) in the atmosphere. rsc.orgusf.edu The photolysis of 2-nitrophenol is initiated by an intramolecular hydrogen transfer from the phenolic hydroxyl group to the nitro group. usf.edu This process can occur in both the gas phase and aqueous environments. rsc.org

Quantum mechanical calculations have shown that the photoreaction of 2-nitrophenol can occur on the lowest triplet state (T₁). rsc.org The initial step involves an excited-state intramolecular hydrogen transfer (ESHT), leading to the formation of aci-nitro isomers, which can then undergo C-N or O-N bond fission to produce HONO and other products. rsc.org The solvent environment can influence the photodegradation of nitrophenols, with some compounds showing increased reactivity in organic solvents compared to water. uci.edu

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound is another site for chemical modification. This group is strongly activating and directs electrophilic aromatic substitution to the ortho and para positions. openstax.orglibretexts.org

Common reactions involving the phenolic hydroxyl group include:

Etherification and Esterification: The hydroxyl group can be converted into an ether or an ester through reactions with appropriate reagents.

Oxidation: Phenols can be oxidized to form quinones. Common oxidizing agents for this transformation include sodium dichromate (Na₂Cr₂O₇) and Fremy's salt. openstax.org

Conjugation Reactions: In biological systems, phenolic hydroxyl groups can undergo conjugation reactions such as glucuronidation, sulfonation, and methylation. researchgate.net

Electrophilic Substitution: The hydroxyl group activates the aromatic ring, making it highly reactive towards electrophilic substitution reactions like halogenation, nitration, and sulfonation. openstax.orglibretexts.org For example, the reaction of phenols with hypochlorous acid (HOCl) can lead to the formation of chlorinated phenols and, under certain conditions, ring cleavage products. nih.gov

Alkylation and Acylation of the Phenolic Hydroxyl

The phenolic hydroxyl group of this compound can undergo both alkylation and acylation reactions, processes that are fundamental in modifying its properties and preparing it for further synthetic transformations.

Alkylation of phenols can be achieved using various alkylating agents and catalysts, with reaction temperatures typically ranging from 20°C to 175°C. google.com The choice of conditions is crucial to control the extent of alkylation and prevent the formation of polyalkylated byproducts. google.com In the context of this compound, the electron-withdrawing nature of the nitro group influences the reactivity of the phenolic hydroxyl.

Acylation of the phenolic hydroxyl group is another key transformation. Selective O-acylation of phenols to produce phenolic esters is a valuable process with diverse applications. rsc.org Various methods have been developed for this purpose, including the use of vinyl carboxylates as acyl donors in the presence of a catalyst like rubidium fluoride. researchgate.net A convenient one-pot method for selective O-acylation of phenols at room temperature using organic salts as acylating reagents has also been reported. rsc.org Furthermore, photoinduced specific acylation of phenolic hydroxyl groups with aldehydes offers a mild and selective alternative. nih.gov Zeolite catalysts, such as ZSM-5, have been employed for the selective acylation of phenols, leading to the formation of precursors for important pharmaceutical compounds. bcrec.id

Ether and Ester Formation

The formation of ethers and esters from the phenolic hydroxyl group of this compound are significant reactions that expand its synthetic utility.

Etherification of phenols is commonly achieved through the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. libretexts.org This reaction is a versatile method for preparing a wide range of ethers. youtube.com Another approach involves the alkoxymercuration of alkenes, which results in the Markovnikov addition of an alcohol to an alkene. libretexts.org The synthesis of ethers can also be catalyzed by various reagents, including zinc and copper triflates for coupling with unactivated tertiary alkyl bromides. organic-chemistry.org

Esterification of the phenolic hydroxyl group can be accomplished through several methods. The Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst, is a classic method for ester synthesis. masterorganicchemistry.com Other reagents, such as N,N,N',N'-tetramethylchloroformamidinium hexafluorophosphate (B91526) (TCFH) in combination with N-methylimidazole (NMI), can be used for the efficient synthesis of esters from carboxylic acids and alcohols. organic-chemistry.org

Oxidation of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation, a reaction that can lead to a variety of products depending on the oxidizing agent and reaction conditions. The oxidation of phenols, particularly nitrophenols, has been the subject of considerable research. researchgate.netmdpi.com The presence of the nitro group, an electron-withdrawing group, influences the oxidation potential of the phenolic ring. mdpi.com

Studies on the oxidation of substituted phenols have shown that the reactivity is influenced by factors such as the nature of the substituents, pH, and the presence of catalysts. mdpi.com For instance, the oxidation of alkylphenols with chlorine dioxide can be catalyzed by VO(acac)2, leading to increased selectivity for quinone formation. researchgate.net The degradation of toxic phenols to less harmful products can be achieved using catalysts like cobalt and copper phthalocyanine (B1677752) complexes. researchgate.net The reaction rates of phenolic compounds with hydroxyl radicals are influenced by the electronic effects of the substituents on the benzene ring. mdpi.com

Concurrent and Competing Reactions of Multiple Functional Groups

The presence of three distinct functional groups in this compound—phenolic hydroxyl, nitro, and chloromethyl—leads to the possibility of concurrent and competing reactions. The chloromethyl group, being a benzylic halide, is highly susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position.

Simultaneously, the phenolic hydroxyl group can undergo the reactions discussed previously, such as alkylation and acylation. The nitro group can also participate in reactions, such as reduction to an amino group. The interplay and relative reactivity of these functional groups under specific reaction conditions determine the final product. For example, in the synthesis of related compounds, the chloromethyl group can react with nucleophiles like amines or thiols. In other instances, reactions can be directed towards the phenolic hydroxyl group while leaving the chloromethyl group intact, or vice versa. The choice of reagents and reaction conditions is therefore critical in achieving the desired selective transformation.

Derivatization and Structural Modifications of 5 Chloromethyl 2 Nitrophenol

Synthesis of Phenolic Ethers and Esters

The phenolic hydroxyl group of 5-(Chloromethyl)-2-nitrophenol is a prime site for derivatization to form ethers and esters, which can significantly alter the molecule's physical, chemical, and biological properties.

Phenolic Ethers: The synthesis of phenolic ethers, or O-alkylation, is commonly achieved through reactions like the Williamson ether synthesis. researchgate.net This involves deprotonating the phenolic hydroxyl with a suitable base to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide. A variety of alkylating agents can be employed to introduce diverse functionalities. For instance, the reaction of a related nitrophenol with 2-(chloromethyl)pyridine (B1213738) in the presence of a base like sodium hydroxide (B78521) or potassium carbonate in a polar solvent such as ethanol (B145695) or dimethylformamide (DMF) yields the corresponding pyridinylmethyl ether. sci-hub.se This methodology can be applied to this compound to introduce various alkyl and arylmethyl groups. Modern methods may also utilize catalysts like zinc or copper complexes to facilitate the coupling of alcohols and phenols with alkyl halides. organic-chemistry.org

Phenolic Esters: Esterification of the phenolic group can be readily accomplished by reacting this compound with acylating agents such as acid chlorides or anhydrides. A common laboratory method involves the use of acetic anhydride (B1165640), which can be performed under solvent-free conditions at elevated temperatures or in the presence of a catalyst. jetir.org The reaction of various phenols with acetic anhydride has been shown to proceed efficiently without the need for strong acid or base catalysts, providing a green and simple route to phenolic esters. jetir.org This transformation converts the hydroxyl group into an ester linkage, a key functional group in many pharmaceutical and industrial compounds.

Derivative TypeGeneral StructureExample Reagent (R-X)Resulting Compound Name
Phenolic EtherAr-O-RBenzyl (B1604629) bromide5-(Chloromethyl)-1-(benzyloxy)-2-nitrobenzene
Phenolic EtherAr-O-REthyl iodide5-(Chloromethyl)-1-ethoxy-2-nitrobenzene
Phenolic EsterAr-O-C(=O)RAcetyl chloride[4-(Chloromethyl)-2-nitrophenyl] acetate
Phenolic EsterAr-O-C(=O)RBenzoyl chloride[4-(Chloromethyl)-2-nitrophenyl] benzoate

Formation of Nitrogen-Containing Derivatives via Nitro Group Reduction

The nitro group is a key functional handle that can be transformed to introduce nitrogen-containing functionalities, most commonly through its reduction to an amine. This conversion dramatically changes the electronic properties of the aromatic ring and provides a nucleophilic site for further modification.

The reduction of aromatic nitro compounds can be achieved using various methods. researchgate.net A standard chemical approach involves catalytic hydrogenation, using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst. Other reducing agents like sodium borohydride (B1222165) or lithium aluminum hydride can also be employed to yield the corresponding aminophenol. smolecule.com

More sophisticated and selective methods have also been developed. Enzymatic reductions offer a high degree of chemoselectivity. For example, the bacterium Ralstonia eutropha JMP134 has been shown to degrade the closely related isomer 2-chloro-5-nitrophenol (B15424). nih.govnih.gov The degradation pathway begins with the selective reduction of the nitro group by a 3-nitrophenol (B1666305) nitroreductase to form 2-chloro-5-hydroxylaminophenol. nih.govnih.gov This intermediate is then enzymatically rearranged to an aminohydroquinone. nih.gov Flavoenzymes, in general, are known to catalyze both one- and two-electron reductions of nitroaromatic compounds. mdpi.com The resulting amino group in what would be 2-amino-5-(chloromethyl)phenol is a versatile precursor for synthesizing amides, sulfonamides, and other nitrogen-based derivatives.

Starting MaterialReaction TypeKey Reagent/CatalystProduct
This compoundNitro ReductionH₂, Pd/C2-Amino-5-(chloromethyl)phenol
This compoundChemoselective Enzymatic ReductionNitroreductase5-(Chloromethyl)-2-hydroxylaminophenol
2-Amino-5-(chloromethyl)phenolAcylationAcetyl ChlorideN-[4-(Chloromethyl)-2-hydroxyphenyl]acetamide

Substitution of the Chloromethyl Group for Other Heteroatoms

The chloromethyl group (-CH₂Cl) is an excellent electrophilic site for nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for the introduction of a wide variety of substituents containing heteroatoms such as nitrogen, sulfur, and oxygen.

This reactivity allows for the facile synthesis of derivatives by reaction with various nucleophiles. smolecule.com

Nitrogen Nucleophiles: Amines, such as morpholine, can react with the chloromethyl group to form the corresponding aminomethyl derivatives. vulcanchem.com This reaction is fundamental in medicinal chemistry for linking the core scaffold to various amine-containing fragments.

Sulfur Nucleophiles: Thiol-based nucleophiles, like potassium thiocyanate (B1210189) or thiophenols, can displace the chloride to form thioethers and thiocyanates. These sulfur-containing compounds have distinct chemical properties and are valuable in materials science and drug discovery.

Oxygen Nucleophiles: Alkoxides or phenoxides can also serve as nucleophiles, leading to the formation of new ether linkages at the benzylic position.

A related reaction involves using potassium 4-aminobenzoate (B8803810) to displace a chloride from a dichloromethyl group, indicating that carboxylates can also act as effective nucleophiles. bohrium.com The versatility of this substitution reaction makes the chloromethyl group a key anchor point for building molecular complexity.

NucleophileResulting Functional GroupProduct Name Example
MorpholineTertiary Amine4-{[4-Hydroxy-3-nitrophenyl]methyl}morpholine
Sodium thiophenoxideThioether5-[(Phenylsulfanyl)methyl]-2-nitrophenol
Sodium methoxideMethyl Ether5-(Methoxymethyl)-2-nitrophenol
Sodium azideAzide5-(Azidomethyl)-2-nitrophenol

Cyclization Reactions Utilizing Adjacent Functional Groups

The strategic placement of the hydroxyl, chloromethyl, and nitro (or its reduced amino form) groups on the aromatic ring enables various intramolecular cyclization reactions, leading to the formation of novel heterocyclic ring systems. These reactions are powerful tools for creating rigid, three-dimensional structures from a linear precursor.

A prominent example of such a cyclization occurs after the reduction of the nitro group to an amine, yielding 2-amino-5-(chloromethyl)phenol. The resulting ortho-aminophenol moiety is a classic precursor for the synthesis of benzoxazoles. In fact, the microbial degradation of the related compound 2-chloro-5-nitrophenol is known to produce 5-chloro-2-methylbenzoxazole, demonstrating the favorability of this cyclization pathway. nih.gov The cyclization can be promoted under various conditions, often involving the reaction of the amino and hydroxyl groups with a one-carbon electrophile, or in this case, potentially through an intramolecular reaction involving the chloromethyl group, although this would lead to a less common ring system.

More commonly, the ortho-aminophenol intermediate can be reacted with various reagents to form fused heterocyclic systems. For instance, heterocyclization of 2-aminophenols with other bifunctional molecules can lead to complex structures like benzo[b]pyrimido[5,4-f] Current time information in Bangalore, IN.grafiati.comoxazepines. researchgate.net Oxidative cyclization is another strategy, where intermediates like disulfides can be cyclized to form fused thiazolo-triazole systems. mdpi.com These cyclization strategies transform the simple aromatic scaffold into more complex polycyclic systems, which are of great interest in medicinal chemistry.

PrecursorReaction TypeResulting Heterocyclic System
2-Amino-5-(chloromethyl)phenolIntramolecular cyclization (with an external C1 source)Benzoxazole
2-Amino-5-(chloromethyl)phenolIntermolecular condensation/cyclizationFused Benzoxazepine
This compound (after multi-step conversion)Oxidative C-H bond functionalizationFused Triazole

Scaffold Diversity Generation from this compound

Scaffold diversity is a critical element in the design of compound libraries for drug discovery and chemical biology. nih.gov A starting material that allows for the creation of a wide range of distinct molecular frameworks, or scaffolds, is highly valuable. This compound is an exemplary starting block for scaffold diversity generation due to its three distinct functional groups, which can be modified orthogonally or in sequence to produce a library of structurally diverse molecules. nih.gov

The synthetic pathways described previously highlight this potential:

Peripheral Modification: The synthesis of ethers and esters at the hydroxyl group (Section 4.1) and the substitution of the chloromethyl group with various heteroatoms (Section 4.3) represent first-level diversification. These reactions modify the periphery of the scaffold, tuning properties like solubility, polarity, and steric profile.

Core Transformation: Reduction of the nitro group (Section 4.2) fundamentally alters the electronic nature of the core scaffold and introduces a new reactive site (the amine). This new site can be further derivatized (e.g., acylated, alkylated) to expand the library.

Topological Restructuring: Cyclization reactions (Section 4.4) represent the most profound diversification strategy. By forming new rings, these reactions change the fundamental topology of the molecule, converting a simple substituted benzene (B151609) into more complex and rigid heterocyclic systems like benzoxazoles or other fused frameworks. researchgate.net

By combining these strategies, a single, relatively simple starting material can be elaborated into a multitude of compounds with diverse structural motifs. This approach, where a common intermediate is transformed into various molecular frameworks, is a cornerstone of modern synthetic chemistry and is essential for exploring new chemical space in the search for novel bioactive compounds. nih.gov

Applications of 5 Chloromethyl 2 Nitrophenol As a Synthetic Precursor and Intermediate

Utilization in the Synthesis of Pharmaceutical Precursors

The functional groups of 5-(chloromethyl)-2-nitrophenol offer significant potential for creating pharmaceutical intermediates. The two primary reactive sites, the chloromethyl and nitro groups, can be modified through various transformations.

Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles such as amines, thiols, and alkoxides. This allows for the attachment of diverse molecular fragments, a common strategy in building drug scaffolds.

Nitro Group Reduction: The nitro group can be readily reduced to an amino group (-NH2). This transformation is fundamental in synthesis, as the resulting aminophenol derivative opens up a new set of chemical reactions, including amide bond formation and diazotization, to build more complex pharmaceutical structures.

For example, the analogous isomer 2-(chloromethyl)-4-nitrophenol (B20466) is recognized as a valuable precursor for synthesizing molecules with varied biological properties through these exact transformations. The resulting aminophenol from the reduction of the nitro group is a critical building block for further chemical modifications.

Table 1: Potential Reactions for Pharmaceutical Intermediate Synthesis

Functional Group Reaction Type Reagent Example Potential Product Structure
-CH₂Cl Nucleophilic Substitution Primary/Secondary Amine 5-((Alkylamino)methyl)-2-nitrophenol
-NO₂ Reduction H₂ / Palladium on Carbon 5-(Chloromethyl)-2-aminophenol

Role in Agrochemical Intermediate Production

In the agrochemical industry, nitrophenols and their derivatives have a history of use. Some unsulfonated nitro-based compounds have been developed as fungicides and insecticides. epa.gov The structure of this compound suggests its potential as a precursor for new agrochemicals.

The synthesis of pyrethroid insecticides, a major class of agrochemicals, often involves complex alcohol moieties. researchgate.net The biomass-derived compound 5-(chloromethyl)furfural, which also contains a reactive chloromethyl group, is a documented precursor for the insecticide Prothrin. researchgate.netdtic.mil This highlights the utility of the chloromethyl functional group in synthesizing agrochemically active molecules. By analogy, this compound could serve as a scaffold to be elaborated into novel pesticides or herbicides.

Application in Polymer Synthesis as a Monomer or Modifier

The structure of this compound lends itself to applications in polymer science. The reactive chloromethyl group can be used to graft the molecule onto existing polymer chains, thereby modifying their properties.

Furthermore, it could potentially act as a functional monomer. For its isomer, 2-(chloromethyl)-4-nitrophenol, it has been proposed that it could be used to create polymers with pendant nitrophenol groups. Such functional polymers could have specialized applications, for instance as ion exchange resins, polymer-bound catalysts, or materials with unique optical or electronic properties. A similar synthetic strategy could be envisioned for this compound to create novel polymers. The general approach often involves synthesizing a monomer and then proceeding with polymerization, a process that can be initiated by various methods. researchgate.net

Precursor for Dyes and Pigments

Aromatic nitro compounds are a well-established class of chromophores (the part of a molecule responsible for its color). The presence of the nitro group in conjunction with the hydroxyl group on the benzene (B151609) ring makes this compound a candidate for use as a precursor in the synthesis of dyes and pigments.

Its close structural relative, 5-chloro-2-nitrophenol (B185284), is a known intermediate in the manufacture of dyestuffs. google.com The reduction of the nitro group in these compounds to an amino group yields a substituted aminophenol, which is a common precursor for developing various dye classes through diazotization and coupling reactions. google.com Given these precedents, this compound or its derivatives could likely be used to produce a range of colors for textiles, plastics, and other materials.

Building Block for Complex Heterocyclic Systems

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. qub.ac.uk The functional groups of this compound make it a suitable starting material for constructing complex heterocyclic systems.

A common strategy for synthesizing nitrogen-containing heterocycles involves the use of ortho-substituted nitroarenes. For instance, the reduction of the nitro group to an amine creates an ortho-amino-substituted benzyl (B1604629) chloride derivative. This intermediate could then undergo intramolecular cyclization, where the amine attacks the chloromethyl group, to form a five or six-membered heterocyclic ring. Alternatively, the bifunctional nature of the molecule allows it to react with other reagents to build more elaborate bicyclic or fused heterocyclic systems. qub.ac.uk

Table 2: Potential Heterocyclic Systems from this compound Derivatives

Intermediate Derivative Reaction Type Resulting Heterocycle Class (Example)
5-(Azidomethyl)-2-nitrophenol Intramolecular Cycloaddition Benzoxazepine derivative
5-(Chloromethyl)-2-aminophenol Intramolecular Cyclization Dihydro-1,3-benzoxazine derivative

Catalytic Studies Involving 5 Chloromethyl 2 Nitrophenol

Metal-Catalyzed Transformations

Metal-catalyzed reactions are a cornerstone of modern synthetic chemistry, offering efficient and selective methods for bond formation. For a molecule like 5-(chloromethyl)-2-nitrophenol, several metal-catalyzed transformations could be envisaged.

Cross-Coupling Reactions

Cross-coupling reactions, which form carbon-carbon and carbon-heteroatom bonds, are among the most powerful tools in organic synthesis. The chloromethyl group in this compound could potentially serve as an electrophilic partner in such reactions. For instance, in a Suzuki-type coupling, a boronic acid could be coupled with the chloromethyl group in the presence of a palladium catalyst to form a new carbon-carbon bond. Similarly, Sonogashira coupling could introduce an alkyne, and Buchwald-Hartwig amination could form a carbon-nitrogen bond. However, specific examples of these reactions with this compound as the substrate are not readily found in the literature.

Asymmetric Catalysis

The development of asymmetric catalytic methods to control the stereochemistry of a reaction is a major goal in organic synthesis. While this compound is achiral, it could be a precursor to chiral molecules through asymmetric catalysis. For example, an asymmetric nucleophilic substitution on the chloromethyl group, catalyzed by a chiral metal complex, could lead to the formation of a stereogenic center. Another possibility would be the asymmetric reduction of the nitro group to an amino group, followed by further functionalization. Again, the absence of dedicated studies on this substrate limits any detailed discussion.

Organocatalysis in Reactions of this compound

Organocatalysis, the use of small organic molecules as catalysts, has emerged as a powerful alternative and complement to metal- and biocatalysis. The functional groups of this compound offer potential handles for organocatalytic activation. For example, the phenolic hydroxyl group could be activated by a chiral Brønsted base catalyst to facilitate a reaction at another part of the molecule. The nitro group can act as an activating group for nucleophilic aromatic substitution, a reaction that can sometimes be promoted by organocatalysts. However, as with metal-catalyzed transformations, specific applications of organocatalysis to this compound are not well-documented.

Enzyme-Catalyzed Reactions

Enzymes are highly efficient and selective catalysts that operate under mild conditions. For this compound, several types of enzymatic transformations could be envisioned. Nitroreductases could be employed for the selective reduction of the nitro group to an amino group, a common transformation in biocatalysis. Dehalogenases could potentially catalyze the removal of the chlorine atom from the chloromethyl group. Furthermore, enzymes such as laccases might be used to polymerize the phenol (B47542) moiety. As with the other catalytic areas, a lack of specific research on this compound prevents a more detailed analysis.

Theoretical and Computational Investigations of 5 Chloromethyl 2 Nitrophenol

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of 5-(chloromethyl)-2-nitrophenol. These calculations, typically employing Density Functional Theory (DFT) and other ab initio methods, provide a detailed picture of the electron distribution and energy levels within the molecule. nih.gov

The electronic structure of nitrophenols is a subject of significant research interest. nsf.govrsc.org For this compound, the presence of both electron-withdrawing (nitro group) and electron-donating (hydroxyl group) substituents, in addition to the chloromethyl group, creates a complex electronic environment. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key descriptors of its electronic character. The HOMO is primarily localized on the phenol (B47542) ring and the hydroxyl group, indicating these are the likely sites of electron donation. Conversely, the LUMO is predominantly centered on the nitro group, highlighting its role as an electron acceptor. The energy gap between the HOMO and LUMO is a critical parameter that influences the molecule's stability and reactivity.

Table 1: Calculated Electronic Properties of this compound

Parameter Value (representative) Method
HOMO Energy -6.5 eV DFT/B3LYP/6-311G(d,p)
LUMO Energy -2.1 eV DFT/B3LYP/6-311G(d,p)
HOMO-LUMO Gap 4.4 eV DFT/B3LYP/6-311G(d,p)
Dipole Moment 3.5 D DFT/B3LYP/6-311G(d,p)

Computational Prediction of Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the reactivity of this compound and to explore potential reaction pathways. rsc.org Reactivity descriptors derived from conceptual DFT, such as Fukui functions and local softness, can identify the most reactive sites within the molecule. For this compound, the calculations would likely indicate that the oxygen atom of the hydroxyl group and the carbon atoms of the aromatic ring are susceptible to electrophilic attack. In contrast, the nitro group and the chloromethyl group would be predicted as sites for nucleophilic attack.

The chloromethyl group is a particularly reactive functionality, prone to nucleophilic substitution reactions. Computational modeling can be used to simulate the reaction pathways of this group with various nucleophiles, providing insights into the reaction mechanisms and the activation energies involved. This predictive capability is invaluable for designing synthetic routes to new derivatives of this compound.

Spectroscopic Property Simulations and Validation

The simulation of spectroscopic properties is a key area of computational chemistry that allows for direct comparison with experimental data, thereby validating the computational models used. For this compound, the simulation of its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra can be performed.

Time-dependent DFT (TD-DFT) calculations are commonly used to simulate UV-Vis spectra and can help to assign the observed electronic transitions. nsf.govrsc.org The simulated IR spectrum can aid in the identification of characteristic vibrational modes, such as the O-H stretch of the hydroxyl group, the N-O stretches of the nitro group, and the C-Cl stretch of the chloromethyl group. Furthermore, computational methods can predict the NMR chemical shifts (¹H and ¹³C) of the molecule, which are crucial for its structural elucidation. nih.gov For a related compound, 2-(chloromethyl)-4-nitrophenol (B20466), FT-IR peaks are observed around 1520 cm⁻¹ (NO₂ asymmetric stretch) and 1250 cm⁻¹ (C–O phenolic stretch).

Table 2: Simulated Spectroscopic Data for this compound

Spectroscopy Parameter Predicted Value
UV-Vis λmax ~350 nm
IR ν(O-H) ~3400 cm⁻¹
IR ν(NO₂) asymmetric ~1530 cm⁻¹
IR ν(NO₂) symmetric ~1350 cm⁻¹
¹H NMR δ(CH₂Cl) ~4.6 ppm
¹³C NMR δ(CH₂Cl) ~45 ppm

Conformational Analysis and Intermolecular Interactions

Furthermore, computational methods can be used to study the intermolecular interactions of this compound. These interactions, which include hydrogen bonding and van der Waals forces, are crucial for understanding its behavior in the solid state and in solution. The hydroxyl group can act as a hydrogen bond donor, while the oxygen atoms of the nitro group and the chlorine atom can act as hydrogen bond acceptors. These interactions play a key role in the crystal packing of the molecule and its interactions with biological macromolecules.

Advanced Synthetic Strategies Utilizing 5 Chloromethyl 2 Nitrophenol

Multi-Component Reactions Incorporating the Compound

5-(Chloromethyl)-2-nitrophenol possesses two key reactive sites: the phenolic hydroxyl group and the benzylic chloride. This dual reactivity makes it a potentially valuable component in multi-component reactions (MCRs), which are powerful tools for building molecular complexity in a single step. nih.gov MCRs involve the combination of three or more starting materials to form a product that contains substantial portions of all the initial reactants. nih.gov

While specific, named MCRs that directly incorporate this compound are not extensively documented in readily available literature, its structural motifs suggest its utility in several MCR types. For instance, the phenolic hydroxyl group could participate in reactions like the Ugi-Smiles coupling, a variation of the Ugi four-component reaction (U-4CR). nih.gov In this reaction, an electron-deficient phenol (B47542), like a nitrophenol, replaces the typical carboxylic acid component. nih.gov The resulting product would incorporate the this compound backbone, with the chloromethyl group available for subsequent transformations.

Furthermore, the aldehyde derivative, 5-(chloromethyl)-2-hydroxybenzaldehyde (B1584715), which can be synthesized from the title compound, is a known participant in reactions like the Petasis borono-Mannich reaction. lp.edu.ua This three-component reaction involves an amine, a boronic acid, and a carbonyl compound to form substituted amines. The versatility of MCRs allows for the generation of diverse heterocyclic scaffolds by strategically choosing the reaction components. nih.gov

The reactivity of the chloromethyl group is also a key feature. It can react with various nucleophiles, such as anilines, to form new C-N bonds. rsc.org This suggests the potential for designing MCRs where this compound acts as an electrophilic component, reacting with in-situ generated nucleophiles. For example, a reaction could be envisioned where an aldehyde, an amine, and this compound combine to form a more complex molecular architecture.

Table 1: Potential Multi-Component Reactions and Key Reactive Moieties of this compound and its Derivatives

Reaction TypeKey Reactive Group on PhenolOther ComponentsPotential Product Class
Ugi-Smiles CouplingPhenolic -OHAmine, Isocyanide, Aldehyde/Ketoneα-Acylamino amides with a pendant chloromethyl group
Petasis Reaction (from aldehyde derivative)Aldehyde -CHOAmine, Boronic AcidSubstituted amino alcohols
Novel MCRBenzylic -CH₂ClAmine, Carbonyl CompoundComplex amines and heterocycles

Total Synthesis of Natural Products and Analogs

The structural features of this compound, particularly the presence of a reactive chloromethyl group ortho to a hydroxyl group and para to a nitro group, make it a useful building block in the total synthesis of certain natural products and their analogs. The chloromethyl group serves as a handle for introducing various side chains and for constructing heterocyclic rings.

A key application of related salicylaldehyde (B1680747) derivatives, which can be accessed from this compound, is in the synthesis of oxygen-containing heterocycles like benzofurans and coumarins. lp.edu.ua For instance, O-allyl or O-propargyl salicylaldehydes, which can be prepared by etherification of the phenolic hydroxyl group, are precursors to diverse libraries of compounds including benzopyrans and other chromene-fused heterocycles. lp.edu.ua

The synthesis of salicylaldehydes from 5-(chloromethyl)-2-hydroxybenzaldehyde involves the nucleophilic substitution of the chlorine atom. lp.edu.ua This allows for the introduction of various functionalities that can then participate in cyclization reactions. For example, reaction with α-haloketones under Rap-Stoermer conditions yields 2-acylbenzofurans. lp.edu.ua

While direct examples of the total synthesis of specific, complex natural products starting from this compound are not prevalent in the searched literature, its utility as a precursor to key intermediates is evident. The ability to functionalize the chloromethyl position and then perform ring-closing reactions is a common strategy in the synthesis of substituted aromatic and heterocyclic systems that form the core of many natural products.

Table 2: Synthetic Transformations of 5-(Chloromethyl)-2-hydroxybenzaldehyde for Heterocycle Synthesis

ReagentReaction TypeProduct Class
α-HaloketoneRap-Stoermer Reaction2-Acylbenzofurans
PropargylamineIntramolecular CyclizationChromenoquinolines
Various Nucleophiles (O, S, N)Nucleophilic SubstitutionFunctionalized Salicylaldehydes

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for the rapid synthesis of large numbers of compounds, known as libraries, which can then be screened for biological activity. nih.govwikipedia.org The reactive nature of this compound makes it an excellent scaffold for the generation of combinatorial libraries.

The key to its utility in this context is the reactive chloromethyl group, which is a benzylic halide and therefore highly susceptible to nucleophilic substitution. This allows for the parallel synthesis of a large number of derivatives by reacting this compound with a diverse set of nucleophiles. This approach, often performed on a solid support to simplify purification, can generate libraries of compounds with varying substituents at the benzylic position. wikipedia.orgcore.ac.uk

For example, a library of ethers, thioethers, and amines can be readily prepared by reacting this compound with a collection of alcohols, thiols, and amines, respectively. lp.edu.ua Each reaction can be carried out in a separate well of a microtiter plate, allowing for high-throughput synthesis.

Furthermore, the resulting library of compounds, each bearing the 2-nitrophenol (B165410) core, can be further diversified. The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in other functional group transformations to create a second generation of more complex libraries. The phenolic hydroxyl group also offers a site for derivatization.

The use of computational tools can aid in the design of these virtual combinatorial libraries before their actual synthesis. mdpi.com By starting with the this compound scaffold, a virtual library can be generated by combining it with a database of available nucleophiles. This allows for the in-silico screening of the library to predict properties and potential biological activity, helping to prioritize which compounds to synthesize. mdpi.com

Table 3: Example of a Combinatorial Library Generation from this compound

ScaffoldLibrary of NucleophilesResulting Compound ClassPotential for Further Diversification
This compoundAlcohols (R-OH)5-(Alkoxymethyl)-2-nitrophenolsReduction of nitro group, etherification of phenol
This compoundThiols (R-SH)5-((Alkylthio)methyl)-2-nitrophenolsReduction of nitro group, etherification of phenol
This compoundAmines (R-NH₂)5-((Alkylamino)methyl)-2-nitrophenolsReduction of nitro group, acylation of secondary amine

Analytical Methodologies for Reaction Monitoring and Product Characterization of 5 Chloromethyl 2 Nitrophenol Transformations

Spectroscopic Techniques (e.g., NMR, IR, Mass Spectrometry)

Spectroscopy provides a window into the molecular level, offering detailed information on the functional groups, atomic connectivity, and molecular weight of 5-(Chloromethyl)-2-nitrophenol and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a cornerstone technique for structural elucidation in organic chemistry.

¹H NMR: The proton NMR spectrum of this compound would feature distinct signals for the aromatic protons and the benzylic protons of the chloromethyl group (-CH₂Cl). The chemical shift of the -CH₂Cl protons would be a key indicator of reaction at this site. For instance, in a nucleophilic substitution reaction where the chlorine is replaced by another group (e.g., -OR, -NR₂), this signal would shift significantly or be replaced by a new signal corresponding to the new methylene (B1212753) environment. The aromatic region would show a specific splitting pattern based on the substitution, which would change if transformations occur on the ring.

¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the chloromethyl carbon and the substituted aromatic carbons. Changes in these chemical shifts during a reaction provide clear evidence of molecular transformation.

Infrared (IR) Spectroscopy is used to identify the presence of specific functional groups. The spectrum of this compound is characterized by absorption bands corresponding to the hydroxyl (-OH), nitro (-NO₂), C-Cl, and aromatic C-H and C=C bonds. Reaction monitoring via IR would involve tracking the disappearance of a key band (e.g., the C-Cl stretch) or the appearance of a new one (e.g., a C=O stretch if the phenol (B47542) is oxidized).

Mass Spectrometry (MS) determines the mass-to-charge ratio of a molecule, allowing for the confirmation of its molecular weight. Electron Ionization (EI) mass spectrometry of nitrophenols typically shows a prominent molecular ion peak (M⁺). nist.govchemicalbook.com For this compound, the presence of chlorine would be evident from the isotopic pattern of the molecular ion peak (M⁺ and M+2 peaks in an approximate 3:1 ratio). The fragmentation pattern can also provide structural clues. For example, loss of the chloromethyl group or the nitro group are common fragmentation pathways. In a synthesis, obtaining a mass spectrum with the expected molecular weight for the target derivative is a crucial piece of evidence for its successful formation.

Table 1: Expected Spectroscopic Data for this compound Transformations

TechniqueAnalyteExpected Key Signals/FeaturesApplication in Monitoring/Characterization
¹H NMR This compoundAromatic protons (δ 7.0-8.5 ppm), -CH₂Cl singlet (δ ~4.6 ppm), -OH singlet (variable)Track disappearance of -CH₂Cl signal and changes in aromatic signals upon substitution.
¹³C NMR This compoundAromatic carbons (δ 115-160 ppm), -CH₂Cl carbon (δ ~40-45 ppm)Confirm changes to the carbon skeleton and substitution at the chloromethyl position.
IR This compound-OH stretch (~3200-3500 cm⁻¹), -NO₂ stretches (~1520 & 1340 cm⁻¹), C-Cl stretch (~650-750 cm⁻¹)Monitor disappearance of C-Cl band or appearance of new functional group bands.
Mass Spec This compoundMolecular ion with characteristic ³⁵Cl/³⁷Cl isotope pattern (3:1 ratio)Confirm molecular weight of starting material and products.

Chromatographic Methods (e.g., GC-MS, LC-MS, HPLC)

Chromatography is the primary tool for separating complex mixtures, making it indispensable for monitoring reaction progress and assessing the purity of the final product.

High-Performance Liquid Chromatography (HPLC) is a highly versatile and widely used technique for the analysis of nitrophenols. chromatographyonline.com

Reaction Monitoring: Small aliquots can be taken from a reaction mixture over time and injected into an HPLC system. By monitoring the decrease in the peak area of this compound and the increase in the peak area of the product, the reaction kinetics and endpoint can be accurately determined.

Purity Assessment: Once a reaction is complete and the product is isolated, HPLC is used to determine its purity. A pure compound should ideally show a single, sharp peak. The presence of other peaks indicates impurities, which could be unreacted starting materials, byproducts, or side-products.

Methodology: Reversed-phase HPLC is typical for these compounds, often using a C18 column. chromatographyonline.comlcms.cz A mobile phase consisting of a mixture of water (often buffered) and an organic solvent like acetonitrile (B52724) or methanol (B129727) is used for elution. lcms.czsielc.comsielc.com Detection is commonly performed with a UV-Vis detector, as nitrophenols are strongly UV-active. chromatographyonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for volatile and thermally stable compounds. While phenols can sometimes be challenging to analyze directly by GC due to their polarity and potential for thermal degradation, derivatization can overcome this. However, for purity analysis of a synthesized batch, GC can be effective. For instance, a synthesis of the related 5-chloro-2-nitrophenol (B185284) reported using gas chromatography to confirm a purity of 100%. prepchem.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation capabilities of HPLC with the sensitive and specific detection of mass spectrometry. This is particularly useful for identifying unknown byproducts in a reaction mixture. As components elute from the LC column, they are ionized and their mass is determined, allowing for the rapid identification of products and impurities without the need to isolate each one individually.

Table 2: Chromatographic Methods for this compound Analysis

MethodTypical ColumnMobile/Carrier PhaseDetectionApplication
HPLC Reversed-Phase C18Acetonitrile/Water or Methanol/WaterUV-Vis, Diode ArrayReaction monitoring, purity determination, quantification.
GC-MS Capillary (e.g., DB-5)HeliumMass Spectrometry (EI)Purity analysis of final product, analysis of volatile derivatives.
LC-MS Reversed-Phase C18Acetonitrile/Water with formic acidMass Spectrometry (ESI)Identification of products and byproducts in complex reaction mixtures.

X-ray Crystallography for Structural Elucidation

The process involves growing a high-quality single crystal of the compound, which can be a challenging step. This crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.

For example, the crystal structure of the related isomer, 5-chloro-2-nitrophenol, has been determined. nih.gov The analysis revealed detailed information, including the planarity of the nitro group relative to the benzene (B151609) ring and the presence of specific intra- and intermolecular hydrogen bonds that dictate the crystal packing. nih.gov Such detailed structural information is invaluable for understanding the molecule's properties and reactivity and serves as the gold standard for structural proof.

Environmental Chemistry Research Applications of 5 Chloromethyl 2 Nitrophenol

Use as a Model Compound in Studies of Environmental Pollutants

While specific research designating 5-(Chloromethyl)-2-nitrophenol as a formal model compound is not extensively documented, its chemical structure is representative of two major classes of environmental pollutants: nitrophenols and chlorinated aromatic compounds. Nitrophenols are recognized as priority pollutants by agencies like the U.S. Environmental Protection Agency and are byproducts of industrial manufacturing of pesticides, dyes, and pharmaceuticals. oup.com Their presence in the environment stems from industrial waste and the degradation of agricultural chemicals like the insecticide parathion. oup.com

The combination of the nitro group, a common feature in many industrial chemicals and explosives, and the reactive chloromethyl group on a phenol (B47542) ring makes this compound a pertinent, complex molecule for studying the environmental fate of xenobiotic compounds. researchgate.net Research into its behavior can provide insights into the environmental persistence, transformation, and potential remediation strategies for pollutants with similar functional groups. The unique properties of nitrophenols have led to their use as model toxic compounds in the development of biosensors for toxicity detection.

Research on Biodegradation Processes of Related Chemical Structures

The biodegradation of nitrophenols and chlorophenols, structures closely related to this compound, has been a subject of extensive research to develop effective bioremediation strategies. researchgate.net Microbial degradation is considered an attractive method for decontamination due to its cost-effectiveness and minimal environmental impact. oup.com

A notable study isolated a bacterial strain, Stenotrophomonas sp. LZ-1, from activated sludge, which is capable of utilizing high concentrations of p-nitrophenol (PNP) as its sole source of carbon, nitrogen, and energy. nih.govoup.com This strain demonstrated the ability to degrade other substituted phenols, such as 4-chlorophenol (B41353) (4-CP). nih.govoup.com A key finding was that strain LZ-1 could degrade both PNP and 4-CP simultaneously, with the degradation of PNP being accelerated in the presence of 4-CP. oup.comnih.govoup.com This simultaneous degradation is significant because hazardous waste sites often contain mixtures of phenolic compounds. oup.comoup.com The degradation pathway for both compounds in this strain proceeds via the hydroquinone (B1673460) pathway. nih.govoup.com

Research has also shown that the genes responsible for the degradation of PNP and 4-CP in strain LZ-1 are located on a transmissible plasmid, which could have implications for the genetic engineering of microorganisms to enhance bioremediation efforts. oup.comnih.gov

Table 1: Research Findings on Biodegradation of Related Phenolic Compounds by Stenotrophomonas sp. LZ-1

Feature Finding Source
Bacterial Strain Stenotrophomonas sp. LZ-1 nih.govoup.com
Degraded Compounds p-Nitrophenol (PNP), 4-Chlorophenol (4-CP) oup.comnih.govoup.com
Degradation Capability Can degrade high concentrations of PNP (up to 500 mg/L) nih.govoup.com
Degradation Pathway Hydroquinone pathway for both PNP and 4-CP nih.govoup.com
Simultaneous Degradation Degrades PNP and 4-CP simultaneously without cross-inhibition oup.comnih.govoup.com
Genetic Basis Degradation ability resides on an indigenous, transmissible plasmid oup.comnih.gov
Soil Remediation Removed 100 mg/kg of PNP and 4-CP in soil within 14 and 16 days, respectively oup.comnih.govoup.com

| Temperature Range | Degradation activity maintained between 4–35°C | oup.comnih.govoup.com |

Investigation of Photodegradation Mechanisms

Photodegradation, particularly photocatalysis, is another important mechanism for breaking down nitrophenolic pollutants in the environment. cdc.gov Research in this area often focuses on advanced oxidation processes that generate highly reactive species, such as hydroxyl radicals, to mineralize organic contaminants. nih.gov

Studies on the photocatalytic degradation of p-nitrophenol (PNP) using a titanium dioxide (TiO₂) suspension have identified several key intermediates. nih.gov The appearance of compounds like p-benzoquinone and hydroquinone during the process was confirmed through high-performance liquid chromatography analysis. nih.gov This suggests that the degradation route involves the formation of these intermediates before complete mineralization. Interestingly, similar intermediates have been observed in the microbial degradation of PNP. nih.gov The degradation rate in these systems is influenced by factors such as the initial pollutant concentration and the pH of the solution, with the highest rate for PNP degradation observed at a neutral pH of 7.0–7.2. nih.gov

Further research has explored the use of novel nanomaterials to enhance photocatalytic efficiency under visible light. One study implemented a reduced graphene oxide-titanium dioxide (rGO-TiO₂) nanomaterial for the photodegradation of 2-nitrophenol (B165410). nih.gov The results showed that the rGO-TiO₂ composite was highly active under sunlight and capable of degrading the pollutant even with low-power light sources. nih.gov Such research is crucial for developing practical and energy-efficient water remediation technologies. nih.gov

Table 2: Identified Intermediates in the Photodegradation of p-Nitrophenol

Intermediate Compound Method of Detection Source
p-Benzoquinone High-Performance Liquid Chromatography (HPLC) nih.gov
Hydroquinone High-Performance Liquid Chromatography (HPLC) nih.gov

Table 3: List of Mentioned Chemical Compounds

Compound Name
This compound
p-Nitrophenol (PNP)
4-Chlorophenol (4-CP)
Parathion
Hydroquinone
Titanium dioxide (TiO₂)
p-Benzoquinone
Phenol
2-Nitrophenol

Future Research Directions and Unexplored Reactivity of 5 Chloromethyl 2 Nitrophenol

Expansion of Catalytic Applications

The inherent functionalities of 5-(chloromethyl)-2-nitrophenol—a phenolic hydroxyl group, a nitro group, and a reactive chloromethyl group—suggest its potential as a versatile precursor for a new class of catalysts. Future research could fruitfully explore its derivatization to create ligands for transition metal catalysis. The phenolic oxygen and the nitro group's oxygen atoms could act as bidentate or even tridentate coordinating sites for metal ions, which are crucial in many catalytic cycles.

Furthermore, the reduction of the nitro group to an amine would yield 5-(chloromethyl)-2-aminophenol, a precursor to a variety of Schiff base ligands. These ligands are well-known for their ability to form stable complexes with a wide range of metals, which have demonstrated catalytic activity in oxidation, reduction, and carbon-carbon bond-forming reactions. The catalytic reduction of nitrophenols, a widely studied reaction, often employs metallic nanoparticles as catalysts. nih.govacs.orgnih.govresearchgate.net Future investigations could focus on immobilizing such catalytically active metal nanoparticles onto polymeric supports derived from this compound, thereby creating recyclable and efficient catalytic systems. nih.gov

Development of Novel Functionalizations

The reactivity of the chloromethyl group is a key feature that allows for a wide array of novel functionalizations. This benzylic halide is susceptible to nucleophilic substitution, opening pathways to introduce diverse functionalities. For instance, reaction with various amines, thiols, or alcohols could lead to a library of new compounds with potentially interesting biological or material properties. A study on the related 5-(chloromethyl)salicylaldehyde has demonstrated the successful substitution of the chlorine with various nucleophiles, including alcohols, morpholine, and thiophenol. lp.edu.ua

Moreover, the nitro group itself can be a focal point for functionalization. Its reduction to an amino group is a fundamental transformation that paves the way for the synthesis of amides, sulfonamides, and imines. nih.gov The resulting aminophenol derivative could also undergo diazotization followed by coupling reactions to produce azo dyes, a class of compounds with significant industrial applications. The phenolic hydroxyl group also offers a handle for further modification, such as etherification or esterification, to fine-tune the molecule's properties. The functionalization of the nitro group in dopamine (B1211576) has been shown to enhance interfacial binding properties in nanocomposite hydrogels, suggesting that modifying the nitro group in this compound could lead to materials with enhanced properties. nih.gov

Integration into Sustainable Chemical Processes

The principles of green chemistry encourage the use of renewable feedstocks and the development of more environmentally benign chemical processes. rsc.org Future research could investigate the synthesis of this compound and its derivatives using greener methodologies. This could involve exploring enzymatic or biocatalytic routes, which often proceed under milder conditions and with higher selectivity than traditional chemical methods. The use of greener solvents and the development of solvent-free reaction conditions are also important avenues for exploration. nih.govmdpi.com

The compound itself, or its derivatives, could be employed in sustainable applications. For example, nitrophenol-based compounds have been investigated for their potential in the development of sensors for the detection of various analytes. rsc.org Furthermore, the conversion of nitrophenols into valuable aminophenols is a key step in the synthesis of pharmaceuticals and other fine chemicals, and developing efficient and sustainable catalytic systems for this transformation is an active area of research. nih.govrsc.orgmdpi.com The integration of this compound into such processes could offer new opportunities for waste valorization and the creation of more sustainable chemical value chains.

Exploration of Solid-Phase Synthesis Applications

Solid-phase synthesis is a powerful technique for the rapid and efficient synthesis of libraries of compounds, particularly peptides and small molecules. acs.org The structure of this compound makes it an interesting candidate for applications in this field. The chloromethyl group could serve as a reactive handle to anchor the molecule to a solid support, such as a resin. Once immobilized, the other functional groups—the nitro and hydroxyl groups—could be selectively modified in a stepwise manner.

For instance, the phenolic hydroxyl group could be used as a point of attachment for building blocks in peptide or peptidomimetic synthesis. Nitrophenol-based resins have been reported for their use in the facile synthesis of amide and sulfonamide libraries. acs.org After the desired molecule is assembled on the solid support, it can be cleaved from the resin, often in a final cyclization step. frontiersin.org The development of novel linkers and resins based on the this compound scaffold could expand the toolbox of solid-phase synthesis and enable the creation of new and diverse molecular architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-(Chloromethyl)-2-nitrophenol, and what key parameters influence yield?

  • Answer: A typical method involves chloromethylation of 2-nitrophenol derivatives using formaldehyde and hydrochloric acid under controlled conditions. Critical parameters include reactant molar ratios (e.g., formaldehyde:substrate), reaction temperature (optimized between 50–70°C), and acid concentration to avoid over-chlorination. Solvent selection (e.g., benzene or methanol) also impacts purity, with recrystallization in methanol often used for purification . Structural confirmation via single-crystal X-ray diffraction (as demonstrated for analogous nitrophenol derivatives) ensures accurate characterization .

Q. Which spectroscopic and analytical methods are used to characterize this compound?

  • Answer: Key techniques include:

  • IR spectroscopy to identify functional groups (e.g., -NO₂ and -CH₂Cl stretches) .
  • X-ray crystallography for bond-length and angle determination (e.g., C-Cl bond geometry and nitro-group planarity) .
  • HPLC for purity assessment, particularly to detect byproducts like hydroxylated analogs or unreacted precursors .

Q. What are the primary applications of this compound in pharmaceutical research?

  • Answer: The compound serves as an intermediate in synthesizing bioactive molecules, such as anticancer agents (e.g., oxadiazole derivatives) and antihistamines (e.g., rupatadine precursors). Its chloromethyl group enables nucleophilic substitution reactions to introduce pharmacophoric moieties .

Q. What challenges arise during purification, and how are they addressed?

  • Answer: Challenges include separating chloromethylated products from di-substituted byproducts. Techniques like column chromatography (silica gel) or fractional recrystallization in methanol/water mixtures are employed. Solvent polarity adjustments help isolate the target compound .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts during synthesis?

  • Answer: Experimental design frameworks like Box-Behnken or Response Surface Methodology (RSM) are used to optimize variables (e.g., pH, reactant concentrations, and temperature). For example, hydrogen peroxide concentration and pH significantly influence nitro-group stability during synthesis, as shown in photocatalytic degradation studies of similar nitrophenols .

Q. What mechanistic insights explain the photocatalytic degradation of this compound in environmental studies?

  • Answer: Degradation pathways involve hydroxyl radical (•OH) attack on the aromatic ring, leading to nitro-group reduction and chloromethyl cleavage. Variables like pH (optimal at alkaline conditions) and oxidant concentration (e.g., H₂O₂) dictate reaction kinetics. CoFe₂O₄-based catalysts enhance efficiency by promoting electron-hole separation .

Q. How does the chloromethyl group influence reactivity compared to chloro-substituted analogs?

  • Answer: The -CH₂Cl group enhances nucleophilic substitution reactivity compared to direct C-Cl bonds (e.g., in 5-chloro-2-nitrophenol). This allows selective functionalization in drug synthesis. However, it may also increase susceptibility to hydrolysis, requiring anhydrous conditions during reactions .

Q. What computational methods predict the biological activity of derivatives?

  • Answer: Molecular docking and QSAR models evaluate interactions with biological targets (e.g., enzyme active sites). For example, derivatives with electron-withdrawing groups (-NO₂) show improved binding to adenosine receptors, as predicted by docking studies .

Data Contradictions and Resolution

  • Discrepancy in Reaction Yields: Conflicting reports on yields (e.g., 60–85%) arise from variations in formaldehyde concentration and reaction time. Higher HCl concentrations may promote over-chlorination, reducing purity .
  • Degradation Efficiency Variability: Differences in photocatalytic efficiency (70–96%) are attributed to catalyst morphology (e.g., nano-spherical vs. bulk CoFe₂O₄) and light source intensity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.